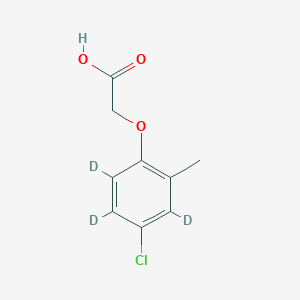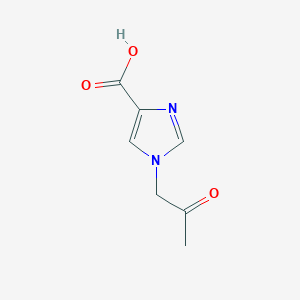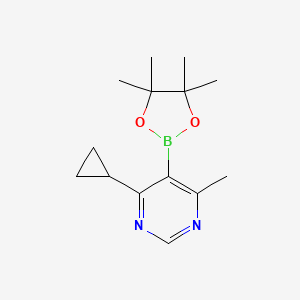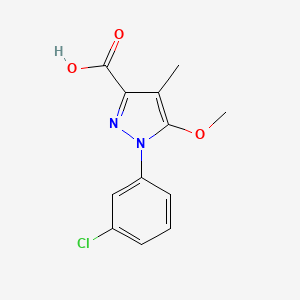
MCPA D3 (phenyl D3)
Descripción general
Descripción
MCPA D3 (phenyl D3) is an isotopically labeled compound of the pesticide 4-chloro-2-methylphenoxy acetic acid (MCPA). MCPA is a widely used acidic herbicide which is soluble in water and highly effective even at low concentrations .
Synthesis Analysis
MCPA D3 (phenyl D3) is a stable isotope labelled compound. It is used as an internal standard for the determination of the target pesticide in surface water by on-line solid-phase extraction−liquid chromatography-tandem mass spectrometry (SPE−LC−MS/MS). It may also be used as an internal standard for the quantification of the target analyte in soils by liquid chromatography-tandem mass spectrometry .Molecular Structure Analysis
The molecular formula of MCPA D3 (phenyl D3) is C9 2H3 H6 Cl O3. The molecular weight is 203.64 .Chemical Reactions Analysis
MCPA D3 (phenyl D3) can be determined in commercial samples and raw materials using reversed phase high performance liquid chromatography .Physical And Chemical Properties Analysis
MCPA D3 (phenyl D3) is a colorless to light yellow liquid .Aplicaciones Científicas De Investigación
Adsorption Characteristics for Water Treatment
- Adsorption of MCPA on Layered Double Hydroxides (LDHs) : MCPA's adsorption characteristics on LDHs were studied for potential use as recyclable adsorbents in water treatment. The study focused on the effect of layer charge, interlayer anion, and morphology of LDHs on MCPA adsorption capacity. This research is significant for the development of efficient water purification methods using MCPA adsorption techniques (Inacio et al., 2001).
Environmental Impact Studies
- Ecotoxicity of Ammonium Chlorophenoxyacetate Derivatives : A study investigated the toxicity of MCPA derivatives towards aquatic organisms, indicating the environmental impact of MCPA usage. The research highlights the potential ecological risks associated with MCPA and its derivatives (Turek et al., 2020).
Advanced Agricultural Formulations
- Microencapsulation of MCPA for Controlled Release : This research involved the microencapsulation of MCPA with cyclodextrins for controlled release agricultural formulations. Such techniques aim to reduce environmental losses of pesticides and improve the efficiency of agricultural applications (Garrido et al., 2014).
Degradation and Remediation Techniques
- Electrochemical Degradation of MCPA : The study explored the degradation of MCPA using peroxi-coagulation and photoperoxi-coagulation methods. This research contributes to the development of effective techniques for removing MCPA from contaminated environments (Boye et al., 2003).
Analytical Methods for MCPA Detection
- Separation of MCPA by Capillary Electrophoresis : This study worked on developing analytical methods for simultaneous determination of MCPA and other compounds. The advancement in analytical techniques like capillary electrophoresis is crucial for monitoring MCPA in environmental samples (Farran et al., 1999).
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
MCPA D3 (phenyl D3) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, MCPA D3 (phenyl D3) is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions often involve the binding of MCPA D3 (phenyl D3) to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
MCPA D3 (phenyl D3) has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, MCPA D3 (phenyl D3) can modulate the expression of genes involved in oxidative stress response and detoxification processes . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of MCPA D3 (phenyl D3) involves several key processes. At the molecular level, MCPA D3 (phenyl D3) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, MCPA D3 (phenyl D3) can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity . This binding can also trigger downstream signaling pathways that result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MCPA D3 (phenyl D3) can change over time. Studies have shown that MCPA D3 (phenyl D3) is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term exposure to MCPA D3 (phenyl D3) in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of MCPA D3 (phenyl D3) vary with different dosages in animal models. At low doses, MCPA D3 (phenyl D3) may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For example, high doses of MCPA D3 (phenyl D3) have been associated with oxidative stress and liver toxicity in animal studies . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential toxicity.
Metabolic Pathways
MCPA D3 (phenyl D3) is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation and subsequent conjugation of MCPA D3 (phenyl D3) to more water-soluble metabolites . These metabolic transformations facilitate the excretion of MCPA D3 (phenyl D3) from the body and reduce its potential toxicity.
Transport and Distribution
Within cells and tissues, MCPA D3 (phenyl D3) is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution to different cellular compartments . The localization and accumulation of MCPA D3 (phenyl D3) within cells can influence its activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of MCPA D3 (phenyl D3) is an important factor in determining its activity and function. MCPA D3 (phenyl D3) can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Propiedades
IUPAC Name |
2-(4-chloro-2,3,5-trideuterio-6-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)/i2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKUVVPPKQRRBV-NRUYWUNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(=O)O)C)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)








![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)

![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)
